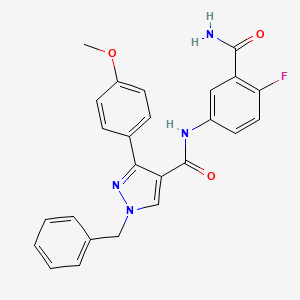
4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of sulfonyl-containing heterocycles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects
In addition to its anticancer activity, 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine has also been shown to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful for the treatment of various inflammatory and pain-related conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine in lab experiments is its potent and selective anticancer activity. This compound has been shown to be highly effective against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is that it may have off-target effects on other cellular processes, which could lead to unwanted side effects.
Future Directions
There are several future directions for research on 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine. One area of interest is the development of new analogs of this compound with improved potency and selectivity for cancer cells. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into the underlying biology of cancer and other diseases. Finally, the potential applications of this compound in other fields, such as agriculture and materials science, should also be explored.
Synthesis Methods
The synthesis of 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine involves the reaction of 3,3-dimethylmorpholine with 3,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds smoothly under mild conditions, and the resulting product can be purified by column chromatography.
Scientific Research Applications
4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
4-(3,5-difluorophenyl)sulfonyl-3,3-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-12(2)8-18-4-3-15(12)19(16,17)11-6-9(13)5-10(14)7-11/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBJMHNQIIITRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1S(=O)(=O)C2=CC(=CC(=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7513891.png)


![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)
![N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7513917.png)



![N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7513939.png)




